molecular formula C11H14O B13693363 3-(p-Tolyl)cyclobutanol

3-(p-Tolyl)cyclobutanol

Cat. No.: B13693363
M. Wt: 162.23 g/mol
InChI Key: XYTUNMGXRHYXKR-UHFFFAOYSA-N
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Description

3-(p-Tolyl)cyclobutanol is a cyclobutanol derivative featuring a para-methylphenyl (p-Tolyl) substituent at the 3-position of the cyclobutane ring. This compound’s strained four-membered ring and hydroxyl group make it a valuable intermediate in organic synthesis, particularly in enantioselective reactions and polymer chemistry. The p-Tolyl group may enhance steric and electronic properties, influencing reactivity and selectivity in comparison to other substituents.

Properties

IUPAC Name

3-(4-methylphenyl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-2-4-9(5-3-8)10-6-11(12)7-10/h2-5,10-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTUNMGXRHYXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)cyclobutanol typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-(p-Tolyl)cyclobutanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of 3-(p-Tolyl)cyclobutanol can be scaled up using catalytic hydrogenation of 3-(p-Tolyl)cyclobutanone. This method is preferred due to its efficiency and the ability to control reaction conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3-(p-Tolyl)cyclobutanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)cyclobutanol involves its interaction with molecular targets through its hydroxyl group and aromatic ring. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

3-(Hydroxymethyl)cyclobutanol

  • Structure : Contains a hydroxymethyl (-CH2OH) group instead of p-Tolyl.
  • Purity & Handling : Commercially available at >98% purity, stored under standard laboratory conditions .
  • Applications : Primarily used as a building block in medicinal chemistry. Its simpler structure lacks the aromatic p-Tolyl group, reducing steric hindrance but limiting π-π interactions in catalytic systems.

3-Azido-3-butylcyclobutanol

  • Structure : Features an azido (-N3) and butyl chain, enabling click chemistry applications .
  • Synthesis : Prepared via stereoselective reactions, yielding separable diastereomers (e.g., 9a and 9b) with distinct NMR profiles .
  • Key Difference: The azido group introduces explosive hazards, unlike the stable p-Tolyl group in 3-(p-Tolyl)cyclobutanol.

Cyclohexanone Analogs

3-(p-Tolyl)cyclohexanone

  • Structure: Cyclohexanone ring with p-Tolyl substituent (C13H16O) .
  • Reactivity: The ketone group enables nucleophilic additions, contrasting with the hydroxyl group in cyclobutanols.
  • Storage: Requires refrigeration (2–8°C), suggesting higher stability of cyclobutanol derivatives at room temperature .

Heterocyclic Derivatives

N-[3-hydroxy-3-(thiophen-3-yl)propyl]cyclobutanecarboxamide

  • Structure : Combines cyclobutane carboxamide with a thiophene moiety .
  • the electron-neutral p-Tolyl group.

Comparative Data Table

Compound Key Functional Groups Molecular Weight Stereoselectivity Applications Reference
3-(p-Tolyl)cyclobutanol Cyclobutanol, p-Tolyl ~178.23 (estimated) Likely high¹ Catalysis, polymers
3-(Hydroxymethyl)cyclobutanol Cyclobutanol, -CH2OH 116.16 Not reported Medicinal chemistry
3-Azido-3-butylcyclobutanol Cyclobutanol, -N3, -C4H9 185.25 Diastereomers resolved Click chemistry, drug design
3-(p-Tolyl)cyclohexanone Cyclohexanone, p-Tolyl 188.27 N/A Organic synthesis

¹Inferred from enantioselective cyclobutanol rearrangements achieving 74–98% ee .

Research Findings and Trends

  • Enantioselective Catalysis: Bulky phosphoric acid catalysts enable cyclobutanol ring expansions with >90% ee, a strategy likely applicable to 3-(p-Tolyl)cyclobutanol .
  • Drug Design: Cyclobutane fragments (e.g., 3-Azido derivatives) are prioritized for conformational rigidity, a trait shared by 3-(p-Tolyl)cyclobutanol but with improved stability .

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